
Pigment Yellow 180 (C.I. 21290)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment Yellow 180, also known as C.I. 21290, is a benzimidazolone-based yellow pigment. It is widely used in various applications due to its excellent color strength, lightfastness, and heat stability. This compound is characterized by its greenish-yellow hue and is commonly used in inks, coatings, and plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pigment Yellow 180 is synthesized through a multi-step process involving the coupling of diazonium salts with benzimidazolone derivatives. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzimidazolone derivative under alkaline conditions to form the pigment.
Industrial Production Methods
Industrial production of Pigment Yellow 180 involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the pigment is often subjected to post-treatment processes such as milling and surface treatment to enhance its dispersibility and performance in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pigment Yellow 180 undergoes several types of chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under strong reducing conditions, affecting the azo linkage in the pigment molecule.
Substitution: The pigment can undergo substitution reactions, particularly at the aromatic rings, under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo linkage .
Wissenschaftliche Forschungsanwendungen
Pigment Yellow 180 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.
Biology: Employed in biological staining and labeling due to its bright color and stability.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.
Wirkmechanismus
The mechanism by which Pigment Yellow 180 exerts its effects is primarily related to its molecular structure. The benzimidazolone core and azo linkage contribute to its color properties and stability. The pigment interacts with various substrates through physical adsorption and chemical bonding, leading to its widespread use in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Yellow 181: Another benzimidazolone-based yellow pigment with similar properties but slightly different hue and stability.
Pigment Yellow 183: Known for its excellent lightfastness and heat stability, used in high-performance applications.
Pigment Yellow 194: A yellow pigment with good dispersibility and color strength, used in coatings and plastics.
Uniqueness of Pigment Yellow 180
Pigment Yellow 180 stands out due to its unique combination of greenish-yellow hue, excellent lightfastness, and heat stability. Its versatility in various applications, from inks to plastics, makes it a preferred choice in many industries .
Eigenschaften
Molekularformel |
C36H28N10O8 |
|---|---|
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50) |
InChI-Schlüssel |
RFIGUUFNKNICHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


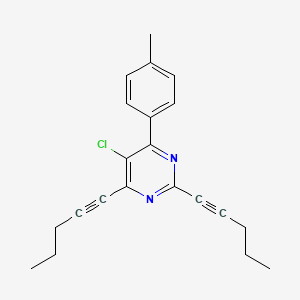
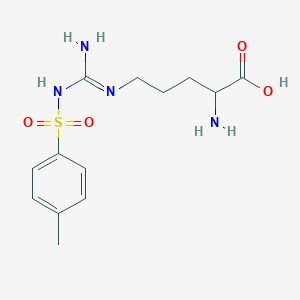
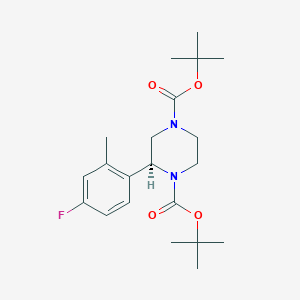
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
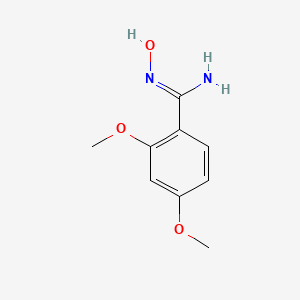
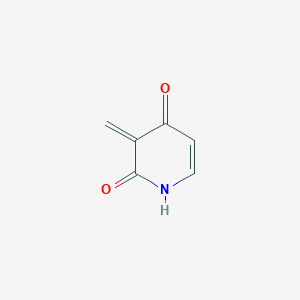
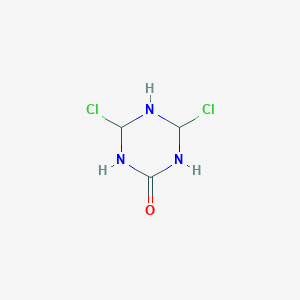
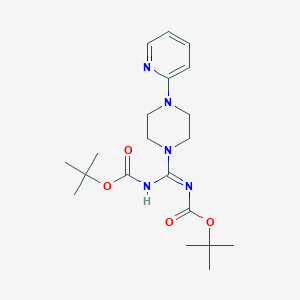
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)


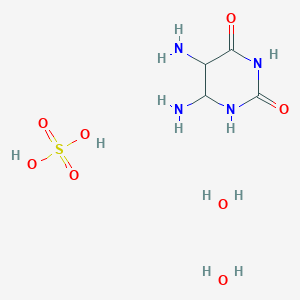
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

